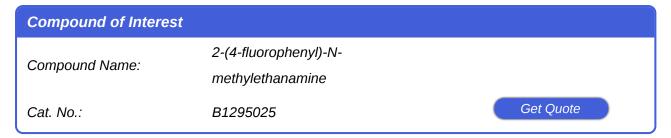


# An In-depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **2-(4-fluorophenyl)-N-methylethanamine**, a substituted phenethylamine. Due to the limited availability of extensive research on this specific positional isomer, this document focuses on its fundamental chemical and physical properties, a known synthesis protocol, and its identified safety information. This guide distinguishes it from its more widely studied isomer, 4-fluoromethamphetamine (4-FMA), and serves as a foundational resource for researchers and drug development professionals.

## **Chemical Identification and Properties**

**2-(4-fluorophenyl)-N-methylethanamine** is a fluorinated analog of N-methylphenethylamine. Its chemical identity and key properties are summarized below.

Identifier	Value	Source
CAS Number	459-28-9	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> FN	[1][2]
IUPAC Name	2-(4-fluorophenyl)-N- methylethanamine	[1]



A comprehensive list of known synonyms for this compound is provided in the following table to aid in literature searches and material sourcing.

Synonym	
INVALID-LINKamine	
(2-(4-Fluorophenyl)ethyl)(methyl)amine	
N-Methyl-p-fluorophenethylamine	
p-Fluoro-N-methylphenethylamine	
Benzeneethanamine, 4-fluoro-N-methyl-	
N-Methyl-2-(4-fluorophenyl)ethylamine	
N-Methyl-beta-(4-fluorophenyl)ethylamine	
Source: PubChem.[1]	

The following table outlines the key physical and chemical properties of **2-(4-fluorophenyl)-N-methylethanamine**.

Property	Value	Source
Molecular Weight	153.20 g/mol	[1][2]
Monoisotopic Mass	153.095377549 Da	[1]
XLogP3-AA (Predicted)	1.9	[1]
Topological Polar Surface Area	12 Ų	[1]
Heavy Atom Count	11	[1]
Complexity	97.7	[1]
Purity (Typical)	Min. 95%	[2]
Source: PubChem, CymitQuimica.[1][2]		



#### **Synthesis Protocol**

A known method for the synthesis of **2-(4-fluorophenyl)-N-methylethanamine** is detailed below. This protocol is based on the reductive amination of a precursor.

Experimental Protocol: Synthesis of (±)-N-methyl-2-(4-fluorophenyl)-1-methyl-ethylamine

- Materials:
  - (±)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethylamine
  - 56% Fluoroboric acid
  - Sodium nitrite
  - Copper (I) chloride
  - Ether
  - Benzene
  - Concentrated ammonium hydroxide

#### Procedure:

- A solution of 8.2 g (0.05 mole) of (±)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethylamine in 30 ml of 56% fluoroboric acid and a solution of 3.5 g (0.051 mole) of sodium nitrite in 25 ml of water are simultaneously added dropwise to 100 ml of 56% fluoroboric acid. The reaction mixture is maintained at -5° to -7°C with stirring, ensuring a slight excess of the nitrite solution is present.
- The mixture is stirred for an additional 30 minutes at -5° to -7°C.
- Freshly prepared copper (I) chloride (2.5 g) is added in small portions to the solution.
- The mixture is stirred for 2 hours at room temperature and then for an additional 2 hours at 80°-90° C.



- After cooling, the mixture is extracted with ether.
- The aqueous acid layer is basified with concentrated ammonium hydroxide and then extracted with benzene.
- The benzene extract is dried and the solvent is evaporated.
- The residue is distilled at 10 mmHg. The main fraction, (±)-N-methyl-2-(4-fluorophenyl)-1-methyl-ethylamine, is collected at a boiling point of 87°-90° C.

## **Spectroscopic Data**

Limited spectroscopic data is publicly available for **2-(4-fluorophenyl)-N-methylethanamine**. PubChem indicates the availability of a 13C NMR spectrum, and SpectraBase lists the compound with 1 NMR and 1 FTIR spectrum, though the raw data is not directly provided in the search results.[1][3]

#### **Pharmacological and Toxicological Profile**

There is a significant lack of publicly available data on the pharmacology and toxicology of **2-**(**4-fluorophenyl)-N-methylethanamine**. As a substituted phenethylamine, it can be hypothesized to have psychoactive properties, but detailed studies on its receptor binding profile, in vivo effects, and toxicity are not readily found in the scientific literature.

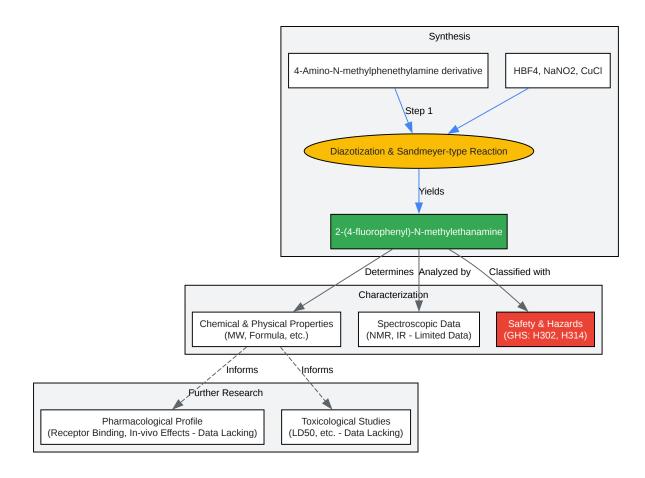
The primary hazards identified are based on GHS classifications from ECHA, indicating that the compound is harmful if swallowed and causes severe skin burns and eye damage.[1]

GHS Hazard Statement	Code
Harmful if swallowed	H302
Causes severe skin burns and eye damage	H314
Source: PubChem (from ECHA).[1]	

### **Logical Workflow**



The following diagram illustrates the logical flow of information currently available for **2-(4-fluorophenyl)-N-methylethanamine**, from its synthesis to its known properties.



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**Figure 1.** Logical workflow for **2-(4-fluorophenyl)-N-methylethanamine**.

#### Conclusion

**2-(4-fluorophenyl)-N-methylethanamine** is a compound for which detailed public research is scarce. This guide has consolidated the available information regarding its chemical identity, a method for its synthesis, and its known safety hazards. The lack of comprehensive pharmacological and toxicological data highlights a significant knowledge gap and an area for potential future research. Professionals in drug development and related scientific fields should



exercise caution and conduct thorough in-house analysis before considering this compound for further investigation.

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